molecular formula C30H52O26 B1587395 1F-Fructofuranosylnystose CAS No. 59432-60-9

1F-Fructofuranosylnystose

Cat. No. B1587395
CAS RN: 59432-60-9
M. Wt: 828.7 g/mol
InChI Key: QNTKVQQLMHZOKP-NEJDVEAASA-N
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Description

1F-Fructofuranosylnystose, also known as 1F-Fru-fructofuranose, is a naturally occurring sugar molecule found in many fruits and vegetables. It is a type of fructan, which is a type of polysaccharide. Fructans are an important source of dietary fiber, and 1F-Fru-fructofuranose is a key component of many foods. It is also used in food processing and as a sweetener in some products. 1F-Fru-fructofuranose has been studied for its potential health benefits, including its ability to improve digestion, reduce cholesterol, and reduce blood sugar levels.

Scientific Research Applications

Nutritional and Health Benefits

1F-Fructofuranosylnystose, as a part of fructooligosaccharides (FOS), has been found to have potential nutritional benefits. Studies indicate that these sugars are selectively utilized by beneficial intestinal bacteria, particularly Bifidobacteria, and may help improve constipation and reduce the production of putrefactive substances (Hidaka et al., 1990). Additionally, FOS like this compound are known for their prebiotic characteristics, which can improve blood lipid composition in hyperlipidemia and suppress the production of intestinal putrefactive substances in both animals and humans (Hirayama et al., 1993).

Food and Feed Composition

This compound is widely distributed throughout the plant kingdom and is present in various foods and feeds. An ion chromatographic method was developed to measure FOS in selected food and feed ingredients, indicating its significant presence in our diet (Campbell et al., 1997). Another study focused on determining the concentrations of this compound in common processed and prepared foods, finding that vegetables like artichokes and onions, and fruits like bananas, contain substantial amounts of FOS (Hogarth et al., 2000).

Industrial Applications

In terms of industrial applications, this compound is part of the fructooligosaccharides mixture produced from sucrose through enzyme action. Its beneficial effects on health and sensory qualities make it widely applicable in food- and feedstuffs. It is stable at neutral pH and high temperatures, and its non-digestible nature allows it to reach the large intestine unaltered, where it exerts its beneficial effects (Hirayama et al., 1993).

Research and Development

Research efforts have been made to adjust enzyme catalysis reaction conditions to produce fructooligosaccharides, including this compound, with different component proportions. This is crucial as different components may have different functions and potential side effects. Such research can be helpful for further studies in this area (Ding & Lv, 2011).

Mechanism of Action

Target of Action

1F-Fructofuranosylnystose is a type of Fructooligosaccharides (FOSs), which are naturally occurring sugars . The primary targets of this compound are the beneficial bacteria in our gut, such as bifidobacteria .

Mode of Action

This compound interacts with its targets by serving as a food source for these beneficial bacteria . As these bacteria consume this compound, they proliferate and become more predominant in the gut, thereby promoting a healthier gut microbiome .

Biochemical Pathways

The consumption of this compound by beneficial bacteria affects the biochemical pathways related to gut health . As these bacteria metabolize this compound, they produce short-chain fatty acids, which have been shown to have numerous health benefits, including supporting gut health and function .

Pharmacokinetics

Instead, it passes through the digestive tract until it reaches the gut, where it is metabolized by beneficial bacteria .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the promotion of a healthy gut microbiome . By serving as a food source for beneficial bacteria, this compound helps these bacteria proliferate and become more predominant in the gut . This can lead to improved gut health and function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other nutrients in the gut can affect the metabolism of this compound by beneficial bacteria . Additionally, factors such as pH and temperature can potentially impact the stability of this compound .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-10-15(37)20(42)21(43)26(51-10)56-30(25(47)19(41)14(5-35)55-30)9-50-29(24(46)18(40)13(4-34)54-29)8-49-28(23(45)17(39)12(3-33)53-28)7-48-27(6-36)22(44)16(38)11(2-32)52-27/h10-26,31-47H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22+,23+,24+,25+,26-,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTKVQQLMHZOKP-NEJDVEAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974839
Record name Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59432-60-9
Record name 1F-Fructofuranosylnystose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059432609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRUCTOSYLNYSTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V2S93VI5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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